molecular formula C10H10O2 B3211699 4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 1092553-18-8

4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No. B3211699
CAS RN: 1092553-18-8
M. Wt: 162.18 g/mol
InChI Key: JJLVLYOYXXOOBF-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde is a useful research chemical . It has the molecular formula C10H10O2 and a molecular weight of 162.19 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound can be achieved through a multi-stage process . The first stage involves the nucleophilic addition of (S)-(+)-1-amino-2-butanol to this compound in dichloromethane at 20℃ for 1 hour under an inert atmosphere . This is followed by a reaction with sodium tris(acetoxy)borohydride in dichloromethane at 20℃ for 19 hours . The final stage involves a reaction with di-tert-butyl dicarbonate in the presence of sodium hydroxide in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2,3-dihydro-1H-indene ring attached to a carbaldehyde group at the 5-position and a hydroxy group at the 4-position . The InChI code for this compound is 1S/C10H10O2/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a LogP value of 1.69340, indicating its relative lipophilicity .

Scientific Research Applications

Organic Synthesis

  • Synthesis of Furo[3,4-b]chromenes : A study by Panja et al. (2011) demonstrated the use of related compounds in the one-pot synthesis of furo[3,4-b]chromenes. This method involved stirring a mixture of 4-oxo-4H-chromene-3-carbaldehyde, ninhydrin, and cyclohexyl isocyanide, producing compounds with potential applications in organic synthesis (Panja, Maiti, Drew, & Bandyopadhyay, 2011).

Molecular and Electronic Structure

  • Study of Potassium 3-oxo-2,3-dihydro-1H-inden-4-olate : Sigalov, Shainyan, and Sterkhova (2016) investigated the formation, molecular, and electronic structure of potassium 3-oxo-2,3-dihydro-1H-inden-4-olate. Their study provided insights into the chelate structure of the salt and its spectral properties, highlighting the importance of such compounds in understanding chemical reactivity and molecular structure (Sigalov, Shainyan, & Sterkhova, 2016).

Antimicrobial Activity

  • Antimicrobial Compounds Synthesis : A 2019 study by Swamy et al. involved synthesizing derivatives of 2,3-dihydro-1H-inden-1-one and testing them against bacterial and fungal organisms. The research indicated moderate to good antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019).

Photocycloaddition Reactions

  • Photocycloaddition of Enamine-Carbaldehydes : Tietz, Bergmann, and Brüggemann (1983) explored the photocycloaddition of enamine-carbaldehydes and alkenes, yielding 2-hydroxy-1,2,3,4-tetrahydropyridines. This research contributes to the understanding of photocycloaddition reactions in organic chemistry (Tietz, Bergmann, & Brüggemann, 1983).

Fungal Metabolites

  • Fungal Benzene Carbaldehydes : Ran and Li (2020) reported on the occurrence, structural diversity, and activities of fungal benzene carbaldehydes, including compounds like 4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde. They noted these compounds' roles in various biosynthetic pathways and their biological and pharmacological activities (Ran & Li, 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, H335, and H412, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-5-4-7-2-1-3-9(7)10(8)12/h4-6,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLVLYOYXXOOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236969
Record name 2,3-Dihydro-4-hydroxy-1H-indene-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092553-18-8
Record name 2,3-Dihydro-4-hydroxy-1H-indene-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092553-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-4-hydroxy-1H-indene-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension Magnesium chloride (71.0 gm, 0.745 mole) and Para-formaldehyde (33.6 gm, 1.12 mole) in Tetrahydrofuran (200 ml), Triethylamine (104 ml, 0.745 mole) was added at room temperature and stirred for 30 minutes. To the reaction mixture; the solution of Indan-4-ol (50 gm, 0.373) in Tetrahydrofuran (100 ml) was added at room temperature and heated to 70-75° C. for 6 hours. To the reaction mixture, 2N Hydrochloric acid (600 ml) was added and extracted with Ethylacetate (2×500 ml). The Ethylacetate layer was washed with water (300 ml), dried over Sodium sulphate and further it was distilled under vacuum to give viscous oil (52.0 gm) which becomes solid upon keeping.
Quantity
71 g
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33.6 g
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104 mL
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200 mL
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50 g
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100 mL
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600 mL
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Yield
86%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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